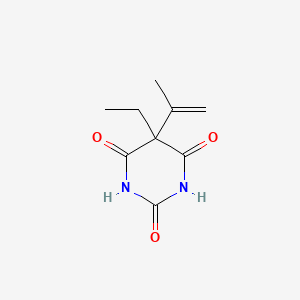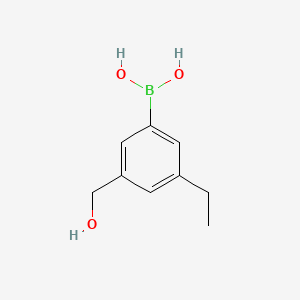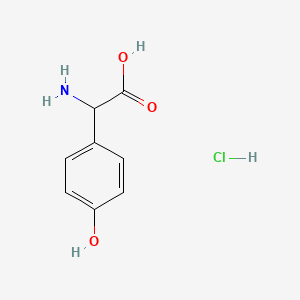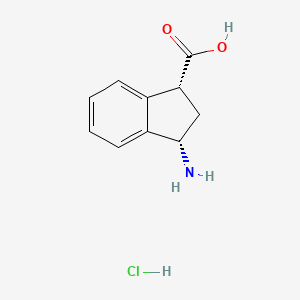
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is a complex organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. The compound’s structure includes a benzenesulfonyl group and a dihydropyridine moiety, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable dihydropyridine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dihydropyridine moiety may interact with cellular receptors or ion channels, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar synthetic applications.
Dihydropyridine Derivatives: Compounds with similar structures but different substituents, used in various pharmacological studies.
Uniqueness
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is unique due to its combined sulfonyl and dihydropyridine structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H14N2O2S |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-2-(2,6-dimethyl-1H-pyridin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-13(9-12(2)17-11)15(10-16)20(18,19)14-6-4-3-5-7-14/h3-9,17H,1-2H3 |
InChI-Schlüssel |
XLLPHGUWMXAIAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)C=C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)


![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)







![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
